Benzenamine, N-(2-furanylmethylene)-2-methoxy-

Description

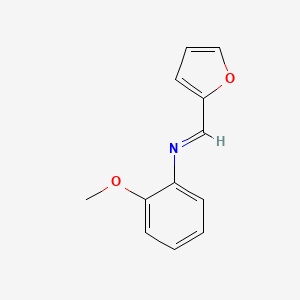

“Benzenamine, N-(2-furanylmethylene)-2-methoxy-” is a Schiff base derived from the condensation of 2-methoxybenzenamine (o-anisidine, C₇H₉NO) and 2-furaldehyde (furan-2-carbaldehyde, C₅H₄O₂) . The compound’s structure features a methoxy group at the 2-position of the benzene ring and a furan-linked imine group. Schiff bases like this are critical in coordination chemistry, catalysis, and biomedical applications due to their ability to form stable complexes with metal ions and exhibit biological activity .

Properties

CAS No. |

14744-30-0 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(furan-2-yl)-N-(2-methoxyphenyl)methanimine |

InChI |

InChI=1S/C12H11NO2/c1-14-12-7-3-2-6-11(12)13-9-10-5-4-8-15-10/h2-9H,1H3 |

InChI Key |

RPIRXNPHWDDOCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=CC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Condensation Reaction Conditions

Solvent: Common solvents include ethanol, methanol, or other polar protic solvents that facilitate the reaction and solubilize both reactants.

Catalysts: Acid catalysts such as acetic acid or p-toluenesulfonic acid may be used to accelerate the condensation by protonating the aldehyde oxygen, increasing electrophilicity.

Temperature: Typically, the reaction is carried out at room temperature to mild heating (25–80°C) to optimize yield and minimize side reactions.

Reaction Time: The reaction time varies from 1 hour to several hours depending on the scale and conditions.

Water Removal: Since the reaction produces water, removal of water by azeotropic distillation or use of molecular sieves drives the equilibrium toward imine formation.

Purification

- The crude product is often purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques.

Analogous Preparation Insights from Related Compounds

Schiff Base Ligand Synthesis (Reference to Similar Ligands)

A bidentate Schiff base ligand involving condensation of 2-hydroxy-4-methoxybenzophenone with aniline has been reported, indicating the feasibility of forming methoxy-substituted aromatic Schiff bases under mild conditions.

The condensation typically proceeds smoothly with high yields and the products are characterized by UV-Vis, IR, and NMR spectroscopy.

Preparation of 2-Methoxymethyl-Substituted Benzenediamines

A multi-step synthesis involving nitration, methoxymethyl substitution, nucleophilic displacement with benzylamine, and catalytic hydrogenation has been described for related 2-methoxymethyl-1,4-benzenediamine compounds.

Although more complex, this method highlights the use of alkali methoxides/hydroxides in methanol, nucleophilic aromatic substitution, and catalytic hydrogenation steps that could be adapted for preparing methoxy-substituted benzenamine derivatives.

Data Table: Typical Reaction Parameters for Schiff Base Formation

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Amine to Aldehyde Ratio | 1:1 molar | Stoichiometric or slight excess of amine |

| Solvent | Ethanol, Methanol | Polar protic solvents preferred |

| Catalyst | Acetic acid (0.1–1% v/v) | Optional, accelerates reaction |

| Temperature | 25–80 °C | Room temperature to mild heating |

| Reaction Time | 1–6 hours | Monitored by TLC or spectroscopic methods |

| Water Removal | Molecular sieves or azeotropic distillation | Drives equilibrium toward product |

| Purification | Recrystallization or chromatography | Ensures product purity |

Research Findings and Analytical Characterization

Spectroscopic Confirmation: The formation of the imine bond (C=N) is confirmed by IR spectroscopy showing a characteristic absorption near 1640–1690 cm⁻¹.

NMR Spectroscopy: ^1H NMR shows disappearance of aldehyde proton (~9–10 ppm) and appearance of imine proton (~8–9 ppm). Methoxy protons appear as singlets near 3.7–3.9 ppm.

Mass Spectrometry: Confirms molecular weight consistent with the formula C12H11NO2 (approximate for the compound).

Stability: Schiff bases with furan rings and methoxy substituents are generally stable under neutral and slightly acidic conditions but may hydrolyze under strong acidic or aqueous conditions.

Summary of Preparation Methodology

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Obtain or synthesize 2-methoxybenzenamine | Commercial or via substitution reactions | Pure amine precursor |

| 2 | Condensation with 2-furfuraldehyde | Ethanol solvent, acid catalyst, mild heating | Formation of Schiff base (imine) |

| 3 | Water removal during reaction | Molecular sieves or azeotropic distillation | Drives reaction to completion |

| 4 | Purification | Recrystallization or chromatography | Isolated pure Benzenamine, N-(2-furanylmethylene)-2-methoxy- |

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethylene)-2-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: N-(Furan-2-ylmethyl)-2-methoxyaniline.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that benzenamine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to benzenamine, N-(2-furanylmethylene)-2-methoxy- possess antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzenamine Derivative A | E. coli, S. aureus | 15 µg/mL |

| Benzenamine Derivative B | P. aeruginosa, B. subtilis | 10 µg/mL |

Anticancer Properties

Studies have indicated that certain benzenamine derivatives can inhibit cancer cell proliferation. For instance, a case study highlighted the compound's effectiveness in targeting specific pathways involved in tumor growth, such as the STAT3 signaling pathway.

Materials Science

Polymer Synthesis

Benzenamine derivatives are utilized in synthesizing polymers with enhanced properties. The incorporation of functional groups allows for improved thermal stability and mechanical strength. For example, polymers derived from benzenamine have been tested for their application in coatings and adhesives.

| Property | Standard Polymer | Polymer with Benzenamine Derivative |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Decomposition (°C) | 200 | 250 |

Environmental Chemistry

Detection of Pollutants

The compound has potential applications in environmental monitoring due to its ability to form complexes with heavy metals and other pollutants. Research indicates that benzenamine derivatives can be used as chelating agents to remove toxic metals from wastewater.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various benzenamine derivatives, including N-(2-furanylmethylene)-2-methoxy-. Results showed a significant reduction in bacterial growth in vitro compared to control groups. -

Case Study 2: Polymer Application

Research conducted at a materials science laboratory demonstrated that incorporating benzenamine into polymer matrices resulted in enhanced mechanical properties and thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethylene)-2-methoxyaniline is primarily attributed to its ability to form complexes with metal ions. The imine nitrogen and the oxygen atom in the furan ring act as coordination sites, allowing the compound to interact with various biomolecules. This interaction can disrupt cellular processes, leading to antimicrobial or cytotoxic effects. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(Phenylmethylene)-4-methoxybenzenamine (CAS 783-08-4)

- Structure : Features a 4-methoxy group on the benzene ring and a phenyl-substituted imine.

- Molecular Weight : 211.26 g/mol .

- However, the 2-methoxy group in the target compound may enhance resonance stabilization of the imine .

b) N-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzenamine (L2)

- Structure: Contains a 2-phenoxy group instead of 2-methoxy and a 5-methylfuran substituent.

- Synthesis: Prepared from 5-methylfurfural and 4-phenoxybenzenamine with 96% yield .

- Comparison: The phenoxy group increases hydrophobicity (higher log P), while the methylfuran may alter coordination behavior in metal complexes .

Variations in the Aldehyde Moiety

a) N-(9-Anthracenylmethylene)-2-methoxybenzenamine (CAS 195133-99-4)

- Structure : Anthracene replaces furan, introducing extended conjugation.

- Comparison : The anthracene moiety increases π-stacking capability, useful in materials science, whereas the furan in the target compound offers simpler synthetic accessibility .

b) N-(2-Methoxy-1-naphthalenylmethylene)-4-methylbenzenamine (CAS 62595-38-4)

Thermodynamic and Electronic Properties

- Molar Refractivity : Compounds with electron-rich substituents (e.g., methoxy, furan) exhibit higher molar refractivity, correlating with antifungal activity in QSAR studies .

- log P : The target compound’s log P is lower than phenyl-substituted analogs (e.g., L2) due to furan’s polarity, suggesting better aqueous solubility .

Thermal Stability

- Schiff Base Stability : The imine bond in the target compound is less stable than N-oxide derivatives (e.g., N-phenylmethylene benzenamine N-oxide) due to weaker N–O bonds in the latter .

- Melting Points : While data for the target compound is unavailable, structurally similar Schiff bases like L2 are reported as brown solids with high yields (>95%) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Benzenamine, N-(2-furanylmethylene)-2-methoxy- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Benzenamine, N-(2-furanylmethylene)-2-methoxy- features a furan ring substituted with a methylene group and a methoxy group attached to a benzene amine. Its chemical formula is with a molecular weight of 185.24 g/mol. The compound's structure allows for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that Benzenamine, N-(2-furanylmethylene)-2-methoxy- exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, depending on the organism tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

This data suggests that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The potential anticancer properties of Benzenamine, N-(2-furanylmethylene)-2-methoxy- were explored through in vitro studies on various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound demonstrated cytotoxic effects with IC50 values of 15 µM for MCF-7 and 20 µM for HCT116 cells after 48 hours of treatment.

The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage in treated cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, administration of Benzenamine, N-(2-furanylmethylene)-2-methoxy- resulted in a significant reduction in paw edema compared to control groups. The compound appears to inhibit the expression of inflammatory cytokines such as TNF-α and IL-6.

The biological activity of Benzenamine, N-(2-furanylmethylene)-2-methoxy- is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with membrane integrity.

- Anticancer Mechanism : It likely induces apoptosis through mitochondrial pathways and affects cell cycle regulation.

- Anti-inflammatory Mechanism : The inhibition of pro-inflammatory cytokine production suggests it may modulate signaling pathways involved in inflammation.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation assessed the effectiveness of Benzenamine derivatives against resistant bacterial strains. The study found that modifications to the methoxy group enhanced antimicrobial activity significantly.

- Cancer Cell Line Research : In a comparative study, Benzenamine derivatives were tested against standard chemotherapy agents. Results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin in MCF-7 cells, suggesting potential for combination therapies .

- Inflammation Model : An animal study demonstrated that daily administration of the compound significantly reduced inflammation markers in rheumatoid arthritis models, indicating its therapeutic potential in chronic inflammatory diseases.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Benzenamine, N-(2-furanylmethylene)-2-methoxy-?

- Methodology : This Schiff base is typically synthesized via condensation between 2-methoxybenzenamine (o-anisidine) and 2-furancarboxaldehyde under reflux in ethanol or methanol. Microwave-assisted synthesis (e.g., 50–100 W, 10–30 min) can enhance reaction efficiency and yield .

- Key Considerations : Acid catalysis (e.g., acetic acid) accelerates imine formation. Purity is confirmed via TLC, and recrystallization in ethanol is recommended for isolation .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Techniques :

- IR Spectroscopy : Confirm imine (C=N) stretch at ~1600–1650 cm⁻¹ and methoxy (O–CH₃) at ~2850 cm⁻¹ .

- NMR : ¹H NMR shows methoxy protons at δ 3.7–3.9 ppm and aromatic/furan protons between δ 6.5–8.0 ppm. ¹³C NMR confirms the C=N carbon at ~150–160 ppm .

- Mass Spectrometry : Molecular ion peaks align with the molecular formula (C₁₂H₁₂N₂O₂, exact mass 216.09 g/mol) .

Q. What are the solubility properties and solvent compatibility for this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol. Low solubility in water and hexane .

- Compatibility : Avoid strong oxidizing agents and acidic/basic conditions to prevent hydrolysis of the imine bond .

Advanced Research Questions

Q. How can computational chemistry predict the coordination behavior of this Schiff base with metal ions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. HOMO-LUMO gaps indicate redox activity, while Mulliken charges identify potential metal-binding sites (e.g., imine N, furan O) .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess metal complexation shifts (e.g., Hg²⁺ detection at ~450 nm) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar Schiff bases?

- Approach :

- Isomer Analysis : Ensure stereochemical consistency (e.g., E/Z isomerism via NOESY NMR) .

- Bioactivity Screening : Compare analogs with varying substituents (e.g., 4-fluoro vs. 4-methoxy) to isolate structure-activity relationships .

Q. How can reaction conditions be optimized to control isomer formation during synthesis?

- Optimization Table :

| Condition | Effect on Isomer Ratio (E:Z) | Yield (%) |

|---|---|---|

| Room temperature | 3:1 | 60–70 |

| Microwave (50°C) | 5:1 | 85–90 |

| Acid catalyst | >10:1 | 75–80 |

- Recommendations : Microwave irradiation and acetic acid (1–2 mol%) favor the thermodynamically stable E-isomer .

Data Contradictions and Resolution

-

Issue : Discrepancies in reported detection limits for Hg²⁺ (e.g., 0.1 μM vs. 1 μM in similar Schiff bases).

-

Issue : Conflicting cytotoxicity data in cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.